molecular formula C15H14O3 B074511 4-Naphthalen-2-yl-4-oxo-butyric acid methyl ester CAS No. 1590-21-2

4-Naphthalen-2-yl-4-oxo-butyric acid methyl ester

Cat. No.: B074511
CAS No.: 1590-21-2
M. Wt: 242.27 g/mol
InChI Key: SUTZIVCVBFCEBY-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Naphthalen-2-yl-4-oxo-butyric acid methyl ester typically involves the esterification of 4-Naphthalen-2-yl-4-oxo-butyric acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete esterification .

Industrial Production Methods

it is likely that similar esterification processes are scaled up for industrial synthesis, involving larger reactors and more efficient separation techniques to isolate the product .

Chemical Reactions Analysis

Types of Reactions

4-Naphthalen-2-yl-4-oxo-butyric acid methyl ester can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Naphthalen-2-yl-4-oxo-butyric acid methyl ester is widely used in scientific research due to its unique properties. Some of its applications include:

Mechanism of Action

The mechanism of action of 4-Naphthalen-2-yl-4-oxo-butyric acid methyl ester involves its interaction with various molecular targets and pathways. The compound’s effects are primarily due to its ability to undergo chemical transformations, which can modulate biological activities.

Comparison with Similar Compounds

Similar Compounds

    4-Naphthalen-2-yl-4-oxo-butyric acid: The parent acid form of the ester.

    4-Naphthalen-2-yl-4-hydroxy-butyric acid methyl ester: A reduced form of the ester.

    4-Naphthalen-2-yl-4-oxo-butyric acid ethyl ester: An ester with a different alkyl group.

Uniqueness

4-Naphthalen-2-yl-4-oxo-butyric acid methyl ester is unique due to its specific ester functional group, which imparts distinct reactivity and properties compared to its analogs. This uniqueness makes it valuable in various research applications, particularly in organic synthesis and pharmaceutical development .

Properties

IUPAC Name

methyl 4-naphthalen-2-yl-4-oxobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O3/c1-18-15(17)9-8-14(16)13-7-6-11-4-2-3-5-12(11)10-13/h2-7,10H,8-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUTZIVCVBFCEBY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCC(=O)C1=CC2=CC=CC=C2C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80375046
Record name 4-Naphthalen-2-yl-4-oxo-butyric acid methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80375046
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1590-21-2
Record name 4-Naphthalen-2-yl-4-oxo-butyric acid methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80375046
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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